1-Nitro-2-propoxybenzene
Overview
Description
1-Nitro-2-propoxybenzene is an organic compound characterized by a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzene ring. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
1-Nitro-2-propoxybenzene can be synthesized through several methods:
Nitration of 2-propoxybenzene: This involves the direct nitration of 2-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: On an industrial scale, the compound can be produced by the nitration of 2-propoxybenzene in a continuous flow reactor, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-Nitro-2-propoxybenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Nitro-2-propoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-2-propoxybenzene primarily involves its nitro group. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including reductions and substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-Nitro-2-propoxybenzene can be compared with other nitrobenzene derivatives:
1-Nitro-4-propoxybenzene: Similar in structure but with the nitro group at the para position, leading to different reactivity and applications.
1-Nitro-2-methoxybenzene: The methoxy group (-OCH3) is smaller than the propoxy group, resulting in different steric and electronic effects.
1-Nitro-2-ethoxybenzene: The ethoxy group (-OCH2CH3) is intermediate in size between methoxy and propoxy groups, affecting its reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of substituent effects on the benzene ring.
Properties
IUPAC Name |
1-nitro-2-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBTRWOXSIMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343108 | |
Record name | 1-Nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3079-53-6 | |
Record name | 1-Nitro-2-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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